2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)-
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Overview
Description
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- is a chemical compound with the molecular formula C17H20O4 It is characterized by the presence of a naphthalene ring substituted with methoxy groups and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Alkylation: The naphthalene derivative undergoes alkylation with propenyl halides under basic conditions to introduce the propenyl group.
Reduction: The resulting intermediate is then reduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Saturated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- involves its interaction with specific molecular targets. The methoxy and propenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)-
- 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)-
Uniqueness
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
834867-16-2 |
---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(4,5,8-trimethoxy-3-prop-2-enylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C17H20O4/c1-5-6-12-11(10-18)9-13-14(19-2)7-8-15(20-3)16(13)17(12)21-4/h5,7-9,18H,1,6,10H2,2-4H3 |
InChI Key |
ZEECUJSXHDVYHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C(=C(C2=C(C=C1)OC)OC)CC=C)CO |
Origin of Product |
United States |
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